molecular formula C7H7N3 B1525934 3-Aminoimidazo[1,5-a]pyridine CAS No. 1005514-74-8

3-Aminoimidazo[1,5-a]pyridine

Cat. No. B1525934
M. Wt: 133.15 g/mol
InChI Key: OORCQSFGAVPLKU-UHFFFAOYSA-N
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Description

3-Aminoimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C7H7N3 and a molecular weight of 133.15 . It is used in the synthesis of various substances and is typically available for research and development use .


Synthesis Analysis

3-Aminoimidazo[1,5-a]pyridine derivatives can be synthesized through various methods. One approach involves a one-pot three-component condensation reaction of 2-aminopyridines, aldehydes, and isocyanides under solvent-free mechanochemical ball-milling conditions . Another method involves a chemodivergent synthesis from α-bromoketones and 2-aminopyridines .


Molecular Structure Analysis

The molecular structure of 3-Aminoimidazo[1,5-a]pyridine consists of a fused imidazole and pyridine ring with an amino group attached .


Chemical Reactions Analysis

3-Aminoimidazo[1,5-a]pyridine can participate in various chemical reactions. For instance, it can undergo a one-pot three-component condensation reaction with 2-aminopyridines, aldehydes, and isocyanides . It can also be involved in a chemodivergent synthesis from α-bromoketones and 2-aminopyridines .


Physical And Chemical Properties Analysis

3-Aminoimidazo[1,5-a]pyridine has a molecular weight of 133.15 . More detailed physical and chemical properties are not specified in the available resources.

Scientific Research Applications

“3-Aminoimidazo[1,5-a]pyridine” is a type of aromatic heterocycle that has attracted attention due to its unique chemical structure, versatility, optical behaviors, and biological properties . It has potential applications in several research areas .

    Materials Science and Optoelectronics

    These compounds have been used in the development of optoelectronic devices due to their luminescent properties . They can be used as emitters for confocal microscopy and imaging .

    Pharmaceutical Field

    They have shown promise in the development of anti-cancer drugs . Their unique chemical structure allows them to interact with biological systems in ways that can inhibit the growth of cancer cells .

    Sensors

    Their optical properties make them useful in the development of sensors . They can be used to detect changes in environmental conditions or the presence of specific substances .

    Chemical Synthesis

    An eco-friendly synthesis of 3-aminoimidazo[1,2-a]pyridines has been developed using a one-pot three-component reaction in PEG catalyzed by peptide nanofibers . This method offers high yields without any additives .

    Mechanochemical Synthesis

    3-Aminoimidazo[1,2-a]pyridine derivatives have been synthesized by a one-pot three-component condensation reaction of 2-aminopridines, aldehydes, and isocyanides under solvent-free mechanochemical ball-milling conditions . This efficient protocol has many noticeable advantages such as mild reaction conditions, high yields, high atom economy, short reaction times, and simple separation .

    HIV-1 Inhibition

    It has been identified as an inhibitor of HIV-1 . The compound blocked the synthesis of both early and late viral DNA products, suggesting that it might inhibit HIV-1 reverse transcriptase .

    Antitubercular Activity

    The compounds synthesized from 3-Aminoimidazo[1,5-a]pyridine have been used for the synthesis of compounds with antitubercular activity .

    Anxiolytic Drugs

    Transformation into anxiolytic drugs from imidazo[1,2-a]pyridine-2-carboxylates .

    Hydrogen-Bonding Organocatalysts

    Peptide nanofibers have been developed as efficient organocatalysts for three-component Groebke condensation reactions of aldehydes, isocyanides, and 2-aminopyridines in PEG to afford the corresponding 3-aminoimidazo[1,2-a]pyridines in high yields without any additives . This method offers high catalytic activity and can be carried out in PEG, a green solvent .

Safety And Hazards

3-Aminoimidazo[1,5-a]pyridine is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS classification . It is harmful if swallowed and should be handled with appropriate safety measures .

Future Directions

The synthesis of 3-Aminoimidazo[1,5-a]pyridine and its derivatives continues to be a topic of interest in the field of organic chemistry. Future research may focus on developing more efficient synthesis methods, exploring its potential applications, and studying its properties in more detail .

properties

IUPAC Name

imidazo[1,5-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-7-9-5-6-3-1-2-4-10(6)7/h1-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORCQSFGAVPLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoimidazo[1,5-a]pyridine

CAS RN

1005514-74-8
Record name imidazo[1,5-a]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Bourdais, AMME Omar - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
A series of 3‐substituted aminoimidazo[1,5‐a]pyridine derivatives have been synthesized by cyclodesulfurization of a variety of N′‐substituted‐N‐(2‐pyridylmethyl)thioureas with …
Number of citations: 42 onlinelibrary.wiley.com
A Rahmati, Z Khalesi - International journal of organic chemistry, 2011 - file.scirp.org
A one-pot three component condensation synthesis of imidazo [1, 5-a] pyridines using of various aromatic aldehydes and dipyridil ketone with ammonium acetate in the presence of …
Number of citations: 20 file.scirp.org
RM Shafik, SA Shams El-Din, NH Eshba… - Die Pharmazie-An …, 2004 - ingentaconnect.com
In an effort to establish new antiulcer agents a series of 2-(2-substituted amino)-1H-benzimidazoles 8, 9, 14; 1,3-disubstituted-3,4-dihydropyrimido[1,6-a]benzimidazoles 4, 7, 11, 12; 3-…
Number of citations: 15 www.ingentaconnect.com
R Pingaew, P Tongraung, A Worachartcheewan… - Medicinal Chemistry …, 2013 - Springer
Simplified 1,3-disubstituted urea derivatives (11–24) of phenylethylamines, homoveratylamines, 2-pyridylethylamines, 2-picolylamines as well as xylylenediamines were synthesized …
Number of citations: 22 link.springer.com
J BOURDAIS, A MOHSEN… - Chemischer …, 1980 - Wiley Online Library
Number of citations: 0

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